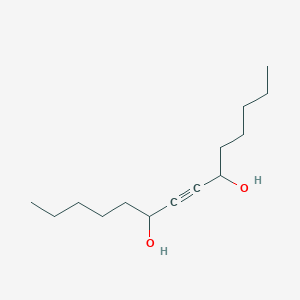
ethyl 2-(9H-fluoren-9-yl)acetate
Descripción general
Descripción
Synthesis Analysis
The synthesis of ethyl 2-(9H-fluoren-9-yl)acetate involves multiple steps, including the reaction of 9-fluorenyllithium with acetyl chloride. This process also yields by-products such as 9-(1-acetoxyethylidene)fluorene and 1,1-di(9-fluorenyl)ethyl acetate. The latter compound has been unequivocally identified for the first time through X-ray analysis, demonstrating the complexity of the synthesis process and the formation of structurally interesting by-products (Robinson et al., 2001).
Molecular Structure Analysis
The molecular structure of ethyl 2-(9H-fluoren-9-yl)acetate and its by-products have been analyzed through X-ray crystallography. Notably, 1,1-di(9-fluorenyl)ethyl acetate shows two almost identical structures in the asymmetric unit, differing slightly in conformation without significant fluorene-ring bowing. The angle between the fluorene rings and bonding parameters reveals subtle but significant variations, providing insights into the conformational flexibility of fluorene derivatives (Robinson et al., 2001).
Chemical Reactions and Properties
Ethyl 2-(9H-fluoren-9-yl)acetate and related compounds participate in various chemical reactions, demonstrating their reactivity and potential utility in synthetic chemistry. For example, the treatment of 9-fluorenyllithium with acetyl chloride not only produces ethyl 2-(9H-fluoren-9-yl)acetate but also several by-products, indicating a rich chemistry that could be harnessed for the synthesis of novel compounds (Robinson et al., 2001).
Physical Properties Analysis
The physical properties of ethyl 2-(9H-fluoren-9-yl)acetate derivatives, such as their crystal structure, intermolecular interactions, and conformation, have been extensively studied. These analyses provide valuable information on the stability, solubility, and crystallinity of these compounds, which are crucial for their application in material science and organic synthesis (Sugino et al., 1991).
Chemical Properties Analysis
The chemical properties of ethyl 2-(9H-fluoren-9-yl)acetate, including its reactivity towards different reagents and conditions, highlight its versatility in organic synthesis. Studies have shown how variations in reaction conditions can lead to different by-products, emphasizing the need for precise control over the synthetic process to achieve the desired outcomes (Robinson et al., 2001).
Aplicaciones Científicas De Investigación
-
Synthesis of Sequence-Defined Peptoids
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of sequence-defined peptoids with side-chain and backbone diversity via amino acid building blocks .
- Method : The synthesis involves an iterative Ugi reaction. The specific procedures and technical details are described in the referenced document .
-
2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- Field : Biochemistry
- Application : This compound, which is structurally similar to “ethyl 2-(9H-fluoren-9-yl)acetate”, is used in biochemical research .
- Method : The specific methods of application or experimental procedures are not provided in the referenced document .
- Results : The results or outcomes obtained from the use of this compound are not provided in the referenced document .
-
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of other organic compounds .
- Method : The specific methods of application or experimental procedures are not provided in the referenced document .
- Results : The results or outcomes obtained from the use of this compound are not provided in the referenced document .
-
(3S)-4-(4-Bromophenyl)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of other organic compounds .
- Method : The specific methods of application or experimental procedures are not provided in the referenced document .
- Results : The results or outcomes obtained from the use of this compound are not provided in the referenced document .
Propiedades
IUPAC Name |
ethyl 2-(9H-fluoren-9-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-2-19-17(18)11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSIOELMUJKEML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370172 | |
| Record name | Ethyl fluorene-9-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(9H-fluoren-9-yl)acetate | |
CAS RN |
159803-52-8 | |
| Record name | Ethyl fluorene-9-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B61052.png)







